1-Iodo-1-nitropropane

Description

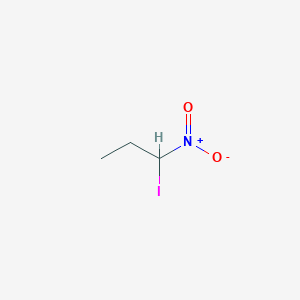

Structure

2D Structure

3D Structure

Properties

CAS No. |

920005-44-3 |

|---|---|

Molecular Formula |

C3H6INO2 |

Molecular Weight |

214.99 g/mol |

IUPAC Name |

1-iodo-1-nitropropane |

InChI |

InChI=1S/C3H6INO2/c1-2-3(4)5(6)7/h3H,2H2,1H3 |

InChI Key |

VZCRMIDALOIICR-UHFFFAOYSA-N |

Canonical SMILES |

CCC([N+](=O)[O-])I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Iodo 1 Nitropropane and Analogues

Direct Nitration Strategies

Direct nitration involves the introduction of a nitro group onto an alkane backbone. While effective, these methods often face challenges in selectivity, particularly with longer-chain alkanes.

The industrial production of nitroalkanes has traditionally involved the vapor-phase nitration of alkanes like propane (B168953) at high temperatures (typically 200–350 °C) using nitric acid or nitrogen dioxide. acs.org This free-radical process leads to a mixture of products resulting from both C-H bond scission and C-C bond cleavage. acs.orgresearchgate.net For instance, the commercial nitration of propane yields a mixture of 1-nitropropane (B105015), 2-nitropropane (B154153), nitroethane, and nitromethane. google.comwikipedia.org The high temperatures required are a significant drawback, as the bond dissociation energy of C-C bonds is often lower than that of C-H bonds, leading to undesired fragmentation. acs.org While this method can produce 1-nitropropane, the precursor to 1-iodo-1-nitropropane, it suffers from low selectivity and requires energy-intensive purification steps to isolate the desired isomer. researchgate.net

| Reactant | Nitrating Agent | Temperature (°C) | Products | Selectivity Issue |

| Propane | Nitric Acid | >350 | 1-Nitropropane, 2-Nitropropane, Nitroethane, Nitromethane | Low selectivity, C-C bond cleavage researchgate.netgoogle.com |

| Propane | Nitrogen Dioxide | 200-350 | Mixture of nitroalkanes | Radical reactions lead to multiple products acs.org |

To overcome the limitations of high-temperature nitration, milder, catalytic approaches have been developed. N-Hydroxyphthalimide (NHPI) has emerged as an effective catalyst for the nitration of alkanes with nitrogen dioxide (NO₂) or nitric acid (HNO₃) under significantly milder conditions. acs.orgacs.org The catalytic cycle is initiated by the reaction of NHPI with the nitrating agent to generate the phthalimide (B116566) N-oxyl (PINO) radical and NO₂ in situ. rsc.orgrsc.org The PINO radical then abstracts a hydrogen atom from the alkane to form an alkyl radical, which is subsequently trapped by NO₂ to yield the nitroalkane. rsc.org

This method offers improved selectivity. For example, the NHPI-catalyzed nitration of propane with NO₂ at 100 °C yields 2-nitropropane with high selectivity, avoiding the formation of 1-nitropropane and cleavage products. acs.orgacs.org While this specific outcome favors the secondary nitroalkane, the methodology represents a significant advance in controlling the nitration of light alkanes, providing a pathway to various nitroalkane isomers, which can then be subjected to further functionalization. acs.orgresearchgate.net

| Alkane | Nitrating Agent | Catalyst | Temperature (°C) | Major Product | Yield (%) |

| Propane | NO₂ | NHPI | 100 | 2-Nitropropane | Good acs.orgacs.org |

| n-Butane | NO₂ | NHPI | 100 | 2-Nitrobutane | 65 acs.org |

| Cyclohexane | HNO₃ | NHPI | 100 | Nitrocyclohexane | 79 rsc.org |

Halogenation of Nitroalkanes

The most direct route to this compound involves the α-halogenation of 1-nitropropane. This transformation is typically achieved by generating a nitronate anion, which then reacts with an electrophilic halogen source.

The hydrogen atom on the carbon bearing the nitro group (the α-carbon) in primary and secondary nitroalkanes is acidic and can be removed by a base to form a resonance-stabilized nitronate anion. This nucleophilic anion readily reacts with electrophiles. For the synthesis of α-iodonitroalkanes, the nitronate is treated with an electrophilic iodine source, such as molecular iodine (I₂). The reaction proceeds by the nucleophilic attack of the nitronate carbanion on an iodine atom. This method is a standard and effective way to produce α-halonitroalkanes, including this compound from 1-nitropropane.

Recent research into oxidative amidation reactions has revealed that α-iodo nitroalkanes are key intermediates in certain pathways. researchgate.net A direct oxidative method to form amides from primary nitroalkanes was developed using iodine (I₂) and a base such as potassium carbonate (K₂CO₃) in the presence of an amine. researchgate.netresearchgate.net Mechanistic studies showed that this transformation does not proceed through direct amination. Instead, the reaction first involves the formation of the nitronate anion, which then undergoes α-iodination to form an α-iodo nitroalkane intermediate. researchgate.net

It was discovered that the iodinating agent, such as N-iodosuccinimide (NIS) or I₂, can form a halogen-bonded complex with the amine nucleophile. researchgate.net This complex then reacts with the nitronate to generate the α-iodo nitroalkane. researchgate.netdntb.gov.ua This intermediate can be isolated and subsequently used to form the amide product. researchgate.net This pathway provides a modern, mechanistically distinct route to α-iodo nitroalkanes under oxidative conditions. researchgate.netresearchgate.net

| Nitroalkane | Amine | Iodine Source | Base | Intermediate Formed |

| Primary Nitroalkane | Allylamine | NIS | K₂CO₃ | α-Iodo nitroalkane researchgate.net |

| Primary Nitroalkane | Phenylalanine methyl ester | I₂ | K₂CO₃ | α-Iodo nitroalkane researchgate.net |

Nucleophilic Substitution Approaches

Nucleophilic substitution provides an alternative strategy for constructing the C-I and C-NO₂ bonds at the same carbon center. savemyexams.com In these reactions, a nucleophile replaces a leaving group on a carbon atom. chemguide.co.uk The polarity of the carbon-halogen bond, where the carbon atom is partially positive and the halogen is partially negative, makes it susceptible to attack by nucleophiles. chemguide.co.uk

For the synthesis of this compound, one could envision a reaction where the nitronate anion of propane acts as a nucleophile, attacking an electrophilic iodine source. This is mechanistically similar to the base-mediated halogenation described in section 2.2.1. Alternatively, a substrate with a good leaving group at the 1-position of a 1-nitropropane skeleton could potentially react with an iodide nucleophile. However, the synthesis of such precursors can be challenging. A more common application of this principle is the reaction of an alkyl halide with a nitrite (B80452) salt (e.g., sodium nitrite). While this can produce nitroalkanes, achieving selectivity for the C-nitro compound over the isomeric alkyl nitrite ester can be difficult, and applying it to a substrate that is also geminally substituted with iodine presents further synthetic challenges.

Photostimulated Nucleophilic Substitution Reactions (S<sub>RN</sub>1 Mechanism)

Radical-Mediated Synthetic Routes to Iodo-Nitro Compounds

Radical reactions offer a powerful tool for the formation of carbon-nitrogen and carbon-halogen bonds, providing a distinct approach to the synthesis of iodo-nitro compounds.

Radical halo-nitration of unsaturated systems like alkenes and alkynes is a direct method for introducing both a halogen and a nitro group across a double or triple bond.

This reaction can be achieved using iron(III) nitrate (B79036) nonahydrate and a halogen salt. nih.govorganic-chemistry.org The thermal decomposition of iron(III) nitrate generates nitrogen dioxide (NO₂) radicals. organic-chemistry.orgresearchgate.net These radicals then add to the alkene, and the resulting radical intermediate is subsequently trapped by a halogen atom from the halogen salt. nih.govorganic-chemistry.org This method is practical and utilizes nontoxic and inexpensive iron reagents. organic-chemistry.org For the synthesis of β-iodonitro alkenes, the iodonitration of alkynes can be accomplished using iodine (I₂) and tert-butyl nitrite (tBuONO). organic-chemistry.org

Triethylborane-Promoted Radical Reactions for Halogen Introduction

Triethylborane (B153662) (Et₃B) has emerged as a versatile radical initiator, capable of promoting a variety of chemical transformations under mild conditions. In the context of synthesizing compounds like this compound, triethylborane, often in the presence of a trace amount of oxygen, can initiate the formation of alkyl radicals from suitable precursors. While direct studies on the triethylborane-mediated iodination of 1-nitropropane are not extensively detailed in the reviewed literature, the principles of triethylborane-induced radical reactions with alkyl iodides provide a foundation for this approach.

The general mechanism involves the reaction of triethylborane with molecular oxygen, which generates an ethyl radical (Et•). This highly reactive radical can then abstract a hydrogen atom from the α-position of a nitroalkane, such as 1-nitropropane, to form a resonance-stabilized α-nitroalkyl radical. Subsequent reaction of this radical with an iodine source, such as molecular iodine (I₂) or another suitable iodine donor, would yield the desired this compound.

Key Features of Triethylborane-Initiated Radical Reactions:

Mild Reaction Conditions: These reactions can often be carried out at or below room temperature, which is advantageous for substrates with thermally sensitive functional groups.

High Functional Group Tolerance: Radical reactions initiated by triethylborane are generally tolerant of a wide range of functional groups.

Initiation via Oxygen: The presence of a small amount of air is often sufficient to initiate the radical chain process, making the experimental setup relatively simple.

A representative, though hypothetical, reaction scheme for the triethylborane-promoted iodination of 1-nitropropane is depicted below:

Reaction Scheme: CH₃CH₂CH₂NO₂ + I₂ --(Et₃B, O₂)--> CH₃CH₂CH(I)NO₂ + HI

The efficiency of this process would depend on several factors, including the concentration of the radical initiator, the nature of the iodine source, the solvent, and the reaction temperature.

Table 1: Hypothetical Reaction Parameters for Triethylborane-Promoted Iodination of 1-Nitropropane

| Parameter | Condition | Rationale |

| Radical Initiator | Triethylborane (Et₃B) in the presence of O₂ | Generates ethyl radicals under mild conditions to initiate the radical chain. |

| Iodine Source | Molecular Iodine (I₂) | Acts as the halogen atom donor to the α-nitroalkyl radical. |

| Substrate | 1-Nitropropane | The precursor for the formation of the α-nitropropyl radical. |

| Solvent | Aprotic, non-polar solvent (e.g., hexane, toluene) | To avoid interference with the radical intermediates. |

| Temperature | Room Temperature (20-25 °C) | To ensure controlled radical generation and reaction. |

Considerations for Regioselectivity and Diastereoselectivity in Synthesis

The synthesis of this compound and its analogues requires careful control over both regioselectivity (the site of halogenation) and, for chiral analogues, diastereoselectivity (the relative stereochemistry of newly formed stereocenters).

Regioselectivity:

The regioselectivity of the halogenation of nitroalkanes is primarily governed by the stability of the resulting radical intermediate. In the case of 1-nitropropane, hydrogen abstraction can occur at the C1, C2, or C3 positions. The α-position (C1) is significantly activated by the electron-withdrawing nitro group, which can stabilize an adjacent radical through resonance. This makes the C-H bonds at the C1 position weaker and more susceptible to abstraction by the initiating radical.

Relative Stability of Potential Radical Intermediates from 1-Nitropropane:

C1 Radical (α-nitro): CH₃CH₂ĊHNO₂ (most stable due to resonance stabilization by the nitro group)

C2 Radical: CH₃ĊHCH₂NO₂ (secondary radical)

C3 Radical: ĊH₂CH₂CH₂NO₂ (primary radical)

Therefore, radical halogenation of 1-nitropropane is expected to be highly regioselective for the C1 position, leading predominantly to the formation of 1-halo-1-nitropropane derivatives.

Diastereoselectivity:

When a nitroalkane substrate already contains a stereocenter, the introduction of a halogen at the α-position can lead to the formation of diastereomers. The stereochemical outcome of such a reaction is influenced by the existing chiral center.

The formation of a planar, sp²-hybridized α-nitroalkyl radical intermediate means that the subsequent attack by the halogen can occur from either face. chemistrysteps.com However, the presence of a nearby stereocenter can create a steric or electronic bias, favoring attack from one face over the other, resulting in a mixture of diastereomers in unequal amounts. chemistrysteps.com

For example, in the radical halogenation of a chiral nitroalkane, the approach of the halogenating agent to the trigonal planar radical intermediate can be influenced by the steric bulk of the substituents on the adjacent chiral center. The bulkier groups will tend to direct the incoming halogen to the opposite, less hindered face of the radical.

Factors Influencing Diastereoselectivity:

Steric Hindrance: The size of the substituents on the adjacent stereocenter can block one face of the radical intermediate.

Conformational Effects: The preferred conformation of the substrate can influence the trajectory of the incoming radical.

Electronic Effects: The electronic nature of the substituents can influence the transition state energies of the two possible diastereomeric products.

Table 2: Factors Influencing Selectivity in the Synthesis of this compound and Analogues

| Selectivity Type | Controlling Factor | Desired Outcome for this compound |

| Regioselectivity | Stability of the radical intermediate | Exclusive formation of the 1-iodo isomer. |

| Diastereoselectivity | Steric and electronic effects of existing stereocenters | Control over the relative configuration of the C-I and other stereocenters in analogues. |

Mechanistic Investigations of 1 Iodo 1 Nitropropane Reactivity

Reactivity of the α-Carbon and Nitronate Anions

The carbon atom alpha to the nitro group in 1-iodo-1-nitropropane is activated, rendering the attached proton acidic. This acidity is a key feature, enabling the formation of nitronate anions, which are versatile intermediates in organic synthesis.

Aliphatic nitro compounds, such as this compound, can be readily deprotonated at the α-position by a variety of bases. thieme-connect.defrontiersin.org The acidity of these compounds is relatively high, with pKa values typically in the range of 8–10. thieme-connect.de This deprotonation leads to the formation of a nitronate anion, a resonance-stabilized species where the negative charge is delocalized between the α-carbon and the oxygen atoms of the nitro group. spcmc.ac.in

Upon acidification, the nitronate anion can be protonated at either the oxygen or the carbon atom. spcmc.ac.in Protonation on the oxygen atom is kinetically favored and results in the formation of an aci-nitro form, also known as a nitronic acid. spcmc.ac.in This aci-nitro form is generally less stable than the corresponding nitroalkane and will tautomerize to the more thermodynamically stable nitro form. spcmc.ac.in The generation of these aci-forms can also be achieved through methods other than protonation, such as the decarboxylation of compounds like dimethylnitromalonic ester upon heating. nih.gov

Table 1: Comparison of Nitro and Aci-Nitro Forms

| Feature | Nitro Form | Aci-Nitro (Nitronic Acid) Form |

| Stability | Thermodynamically more stable | Less stable, tautomerizes to the nitro form spcmc.ac.in |

| Generation | Tautomerization from the aci-nitro form spcmc.ac.in | Protonation of the nitronate anion on oxygen spcmc.ac.in |

| Physical Properties | Often a yellow liquid, insoluble in alkali | Can be a colorless solid, soluble in aqueous medium spcmc.ac.in |

Nitronate anions are important intermediates for the construction of new carbon-carbon bonds. thieme-connect.de While their reactivity is generally moderate compared to enolates, they serve as effective nucleophiles in reactions such as aldol (B89426) and Michael additions. thieme-connect.de The nucleophilic nature of nitronate anions allows them to participate in a variety of substitution and addition reactions. However, in alkylation and acylation reactions, O-alkylation or O-acylation can sometimes compete with the desired C-alkylation. thieme-connect.de

The nucleophilicity of nitronate anions is central to their utility in synthesis. They can be generated in situ by treating the nitroalkane with bases like metal alkoxides or metal hydrides and used directly in subsequent transformations. thieme-connect.de

Iodine as a Leaving Group and Functional Handle

The iodine atom in this compound plays a crucial role in its reactivity, serving as a good leaving group and a handle for introducing further functionality, particularly through radical pathways.

Radical anions are free radical species that carry a negative charge and are often encountered as reduced derivatives of various organic compounds. wikipedia.org Their chemistry has garnered significant attention due to their role as intermediates in numerous organic reactions. ijasrm.com In the context of α-iodonitroalkanes, radical-anion pathways can be initiated. For instance, the oxidation of nitronate anions can generate α-nitroalkyl radicals. scispace.comrsc.org These radicals can then undergo further reactions, such as addition to anions to form intermediate α-substituted nitroalkane radical anions, which are subsequently oxidized to the final product. rsc.org

The carbon-iodine bond in this compound can be cleaved to participate in coupling reactions. While specific examples for this compound are not detailed in the provided search results, dehalogenative processes are a known class of reactions. researchgate.net For instance, palladium-catalyzed homocoupling and Sonogashira cross-coupling reactions of aryl iodides with terminal alkynes have been reported. nih.gov These types of reactions highlight the potential for the iodo-substituent to be utilized in carbon-carbon bond formation.

The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage, particularly under photolytic or radical-initiating conditions. uomustansiriyah.edu.iq This cleavage generates an α-nitroalkyl radical and an iodine radical. The C-I bond can be cleaved to initiate radical reactions, and this principle is applied in various synthetic transformations. uomustansiriyah.edu.iq The resulting carbon-centered radical can then participate in a variety of subsequent reactions, making the C-I bond a key functional handle for radical chemistry.

Intramolecular and Intermolecular Electronic Effects

The reactivity of this compound is profoundly influenced by the electronic properties of the nitro (–NO₂) and iodo (–I) substituents attached to the first carbon atom. These groups modulate the electron density across the molecule, dictating its behavior in chemical reactions.

Both the nitro and iodo groups are characterized as electron-withdrawing groups, meaning they pull electron density away from the carbon atom to which they are attached. However, they do so through different mechanisms and with varying strengths.

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. wikipedia.org It exerts its effect through two primary modes:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the adjacent carbon atom through the sigma (σ) bond.

Resonance Effect (-M or -R): The nitro group can delocalize electron density from the rest of the molecule onto its oxygen atoms via resonance structures. This effect is particularly strong when the carbon atom is part of a π-system, but the group's powerful inductive pull remains dominant in aliphatic compounds. nih.gov

The iodo group , like other halogens, is also electron-withdrawing through its inductive effect (-I) due to the electronegativity difference between iodine and carbon. However, it is the least electronegative of the common halogens. Unlike the nitro group, halogens can also exhibit a weak electron-donating resonance effect (+M or +R) by donating a lone pair of electrons. For iodine, the inductive effect generally outweighs the resonance effect in determining reactivity at the alpha-carbon.

The combined presence of these two groups on the same carbon atom in this compound makes the C1 carbon highly electron-deficient (electrophilic). This strong polarization of the C1–H bond is a critical factor in the compound's acidity.

| Functional Group | Inductive Effect | Resonance Effect | Overall Electronic Character |

|---|---|---|---|

| Nitro (–NO₂) | Strongly withdrawing (-I) | Strongly withdrawing (-M) | Strongly Electron-Withdrawing |

| Iodo (–I) | Weakly withdrawing (-I) | Weakly donating (+M) | Weakly Electron-Withdrawing (Inductive dominates) |

The potent electron-withdrawing nature of the nitro group significantly increases the acidity of any hydrogen atoms attached to the same carbon (the α-carbon). wikipedia.orgnih.gov This is because the withdrawal of electron density polarizes the C–H bond, making the proton (H⁺) easier to remove by a base.

In this compound, the C1–H bond is rendered considerably acidic. Upon deprotonation, a conjugate base, known as a nitronate anion, is formed. This anion is significantly stabilized by several factors:

Resonance: The negative charge is not localized on the carbon atom but is delocalized across the nitro group, primarily residing on the more electronegative oxygen atoms. This distribution of charge over multiple atoms is a major stabilizing factor. nih.gov

Inductive Effects: Both the nitro and iodo groups continue to pull electron density away from the carbanionic center, further stabilizing the negative charge. masterorganicchemistry.com

| Compound | pKa in DMSO |

|---|---|

| Nitromethane | 17.2 |

| Nitroethane | 16.7 |

| 2-Nitropropane (B154153) | 16.9 |

Data suggests an aqueous pKa of around 11 for simple nitroalkanes. wikipedia.org The presence of an additional electron-withdrawing iodo group in this compound is expected to lower the pKa further, making it a stronger carbon acid.

Theoretical and Computational Studies on 1 Iodo 1 Nitropropane

Spectroscopic Correlations and Interpretations

Theoretical and computational studies are instrumental in elucidating the complex spectroscopic properties of molecules like 1-iodo-1-nitropropane. By correlating experimental spectra with quantum chemical calculations, a deeper understanding of the molecule's structure, bonding, and dynamics can be achieved. This section focuses on the theoretical interpretation of vibrational and electron paramagnetic resonance (EPR) spectra associated with this compound and its potential radical intermediates.

Vibrational Analysis (e.g., Resonance Raman)

Vibrational spectroscopy is a powerful tool for identifying molecules and characterizing their chemical bonds. wikipedia.org In the case of nitroalkanes, Resonance Raman (RR) spectroscopy has proven particularly insightful for studying their photodissociation dynamics. aip.org RR spectroscopy is a technique where the incident laser frequency is tuned to match an electronic transition of the molecule, which can enhance the intensity of Raman scattering by a factor of 102 to 106. edinst.com This enhancement is selective for vibrational modes coupled to the electronic transition, which simplifies complex spectra and allows for the study of specific parts of a molecule, known as chromophores. edinst.com

For nitroalkanes, the relevant electronic transition is typically the n → π* transition of the nitro (NO₂) group. aip.org Theoretical and experimental studies on smaller nitroalkanes, such as nitromethane, provide a basis for understanding the expected vibrational behavior of this compound. The Franck-Condon region photodissociation dynamics of larger nitroalkanes have been found to be similar to that of nitromethane. aip.org

Computational vibrational analysis, often employing Density Functional Theory (DFT), is used to predict the vibrational frequencies and normal modes of a molecule. These theoretical predictions are crucial for assigning the peaks observed in experimental spectra. For this compound, the vibrational modes of interest are those associated with the C-I, C-N, and NO₂ groups.

The RR spectra of nitroalkanes are typically dominated by a strong progression of overtones of the NO₂ symmetric stretching mode. aip.org This indicates that upon electronic excitation, the geometry of the molecule changes significantly along the coordinate of this particular vibration. Weaker combination bands involving the C-N stretch and the O-N-O bending modes are also commonly observed. aip.org

| Vibrational Mode | Description | Expected Wavenumber (cm⁻¹) | Expected Intensity in Resonance Raman |

|---|---|---|---|

| ν(C-I) | Carbon-Iodine stretch | 500 - 600 | Weak to Medium |

| ν(C-N) | Carbon-Nitrogen stretch | 850 - 950 | Medium (as part of combination bands) |

| δ(ONO) | O-N-O symmetric bend (scissoring) | 600 - 700 | Medium (as part of combination bands) |

| νs(NO₂) | Nitro group symmetric stretch | 1300 - 1400 | Very Strong (fundamental and overtones) |

| νas(NO₂) | Nitro group asymmetric stretch | 1500 - 1600 | Weak |

Note: The data in this table is hypothetical and based on typical frequency ranges for similar functional groups. Specific values for this compound would require dedicated computational or experimental studies.

EPR Studies of Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study chemical species that have one or more unpaired electrons, such as free radicals. nih.gov The reduction of nitroalkanes can lead to the formation of radical anions, where an electron is added to the nitro group. The stability and electronic structure of these radical intermediates are of significant interest.

When a radical intermediate of this compound is placed in a magnetic field, the unpaired electron can exist in one of two spin states. EPR spectroscopy measures the absorption of microwave radiation that causes transitions between these states. The exact magnetic field at which this resonance occurs is influenced by the local environment of the unpaired electron, particularly its interaction with nearby magnetic nuclei. This interaction, known as hyperfine coupling, provides a detailed fingerprint of the radical's structure.

For the radical anion of this compound, the unpaired electron is expected to be primarily localized on the nitro group. Consequently, the most significant hyperfine coupling would be with the nitrogen nucleus of the nitro group (¹⁴N, nuclear spin I=1). This coupling typically splits the EPR spectrum into three lines of equal intensity. youtube.com Further coupling can occur with the proton on the carbon atom bearing the nitro group (the α-hydrogen) and potentially with the protons on the adjacent CH₂ group.

The parameters extracted from an EPR spectrum include the g-factor and the hyperfine coupling constants (hfcc, denoted as a). The g-factor is a dimensionless quantity that is characteristic of the radical. The hyperfine coupling constants indicate the magnitude of the interaction between the unpaired electron and a specific nucleus and are typically measured in Gauss (G) or millitesla (mT).

While no specific EPR studies on the radical intermediates of this compound were found, theoretical calculations could predict the hyperfine coupling constants. Such calculations would be crucial in identifying these transient species in experimental settings. A hypothetical set of EPR parameters for the this compound radical anion is presented in the interactive table below.

| Radical Intermediate | Parameter | Nucleus | Expected Value |

|---|---|---|---|

| This compound Radical Anion | g-factor | - | ~2.005 |

| Hyperfine Coupling Constant (a) | ¹⁴N (of NO₂) | 10 - 25 G | |

| ¹H (α-proton) | 3 - 8 G | ||

| ¹²⁷I | Variable, potentially small |

Note: The data in this table is illustrative and represents typical values for nitroalkane radical anions. Precise values for the this compound radical anion would need to be determined through specific computational modeling or experimental EPR studies.

The magnitude of the hyperfine coupling constants can provide valuable information about the distribution of the unpaired electron's spin density within the radical. For instance, a larger a value for a particular nucleus indicates a greater spin density at that position.

Synthetic Applications and Transformations of 1 Iodo 1 Nitropropane

Carbon–Carbon Bond Forming Reactions Involving Nitronates

The acidic nature of the α-proton in nitroalkanes allows for the in situ generation of nitronates, which are potent carbon nucleophiles. These intermediates readily participate in a variety of carbon-carbon bond-forming reactions.

Henry (Nitro-Aldol) Reactions for β-Nitroalcohol Synthesis

The Henry reaction is a classical and powerful method for the formation of a carbon-carbon bond through the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitroalcohol. This reaction is of significant synthetic utility as the resulting products can be further transformed into valuable compounds such as nitroalkenes, α-nitro ketones, and β-amino alcohols.

While the Henry reaction is widely employed for a range of nitroalkanes, specific studies detailing the participation of 1-iodo-1-nitropropane are not extensively documented in the scientific literature. The general mechanism involves the deprotonation of the nitroalkane to form a nitronate, which then attacks the carbonyl carbon. The presence of an iodine atom at the α-position would likely influence the acidity of the α-proton and the stability of the resulting nitronate, potentially affecting the reaction rate and equilibrium. However, without specific experimental data, a detailed discussion on the substrate scope and yields for this compound remains speculative.

Michael Additions for Conjugate Adduct Formation

The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. Nitronates derived from nitroalkanes are effective nucleophiles in this reaction, leading to the formation of 1,5-dicarbonyl compounds or their nitro analogues. This reaction is a cornerstone in the construction of complex organic molecules.

Mannich Reactions for Nitroamine Derivatization

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (typically non-enolizable), and a primary or secondary amine to form a β-amino carbonyl compound, known as a Mannich base. The nitro-Mannich (or aza-Henry) reaction is a variation where a nitroalkane serves as the active hydrogen component, reacting with a pre-formed or in situ-generated imine to yield a β-nitroamine. These products are valuable precursors to 1,2-diamines.

There is a lack of specific examples in the scientific literature describing the participation of this compound in the nitro-Mannich reaction. The general reaction pathway involves the addition of the nitronate to the imine electrophile. The influence of the iodo substituent on the reactivity and selectivity of this process with this compound has not been reported.

Stereoselective and Asymmetric Syntheses

The development of stereoselective and asymmetric variants of the Henry, Michael, and Mannich reactions is a major focus of contemporary organic synthesis. Chiral catalysts, including metal complexes and organocatalysts, are often employed to control the formation of specific stereoisomers.

Given the absence of detailed studies on the aforementioned reactions with this compound, there is consequently no available information on its application in stereoselective and asymmetric syntheses. The development of such methodologies would be a valuable contribution to synthetic chemistry, potentially providing access to chiral building blocks containing both iodine and nitrogen functionalities.

Functional Group Interconversions of Nitro and Iodo Moieties

The nitro and iodo groups in this compound are both synthetically versatile and can be transformed into a range of other functional groups.

Reduction of the Nitro Group to Amines

The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis. A variety of reagents and conditions can be employed for this purpose, including catalytic hydrogenation (e.g., using H₂ with Pd/C, PtO₂, or Raney Nickel), or chemical reduction with metals in acidic media (e.g., Fe/HCl, Sn/HCl, Zn/HCl).

For a substrate like this compound, a key challenge in the reduction of the nitro group is the potential for the simultaneous reduction or elimination of the iodo substituent. The choice of reducing agent would be crucial to achieve chemoselectivity. For instance, catalytic hydrogenation with certain catalysts is known to cause dehalogenation. Milder reducing agents or specific catalytic systems would be required to selectively reduce the nitro group while preserving the carbon-iodine bond, yielding 1-iodo-1-aminopropane. However, specific protocols for this selective transformation on this compound are not described in the available literature.

Nef Reaction for Conversion of Nitro to Carbonyl Compounds

The Nef reaction is a significant transformation in organic chemistry that converts a primary or secondary nitroalkane into its corresponding aldehyde or ketone. organicreactions.orgck12.orgwikipedia.org This reaction typically involves the hydrolysis of a nitronate salt, which is formed by treating the nitroalkane with a base, under strong acidic conditions. ck12.orgalfa-chemistry.com The process offers a method of "umpolung" or polarity reversal, where the carbon atom adjacent to the nitro group, initially nucleophilic as a nitronate, becomes an electrophilic carbonyl carbon. arkat-usa.org

The classical mechanism begins with the deprotonation of the nitroalkane at the α-carbon to form a nitronate salt. This salt is then protonated in a strong acid (like sulfuric or hydrochloric acid) to generate a nitronic acid intermediate. wikipedia.org Further protonation and subsequent nucleophilic attack by water lead to an unstable intermediate that ultimately eliminates nitrous oxide (N₂O) and releases a proton to yield the final carbonyl compound. wikipedia.org The pH of the reaction medium is critical; strong acid conditions favor the formation of the desired carbonyl compound, whereas weaker acid (pH > 1) can lead to side products such as oximes. alfa-chemistry.com

For this compound, a secondary nitroalkane, the Nef reaction would be expected to produce the corresponding ketone, 1-iodo-2-propanone, and nitrous oxide.

Table 1: Overview of the Nef Reaction

| Feature | Description |

|---|---|

| Reactants | Primary or secondary nitroalkanes. alfa-chemistry.com |

| Reagents | 1. Strong Base (e.g., NaOH, KOH) to form the nitronate salt. alfa-chemistry.com 2. Strong Acid (e.g., H₂SO₄, HCl) for hydrolysis. ck12.orgalfa-chemistry.com |

| Products | Aldehydes (from primary nitroalkanes) or Ketones (from secondary nitroalkanes). wikipedia.orgalfa-chemistry.com |

| Key Intermediate | Nitronic Acid. wikipedia.org |

Due to the often harsh conditions of the classic Nef reaction, several alternative methods have been developed using oxidative or reductive reagents to achieve the same transformation under milder conditions. wikipedia.orgalfa-chemistry.com

Transformation of Iodo to Other Halogens or Non-Halogen Substituents

The iodine atom in this compound is positioned at a carbon atom activated by the electron-withdrawing nitro group. This configuration makes the iodine a good leaving group, facilitating its displacement by a variety of nucleophiles through an Sₙ2 mechanism. This reactivity allows for the transformation of the iodo group into other halogens or a range of non-halogen substituents, significantly enhancing the synthetic utility of the compound.

Common transformations include:

Halogen Exchange: The iodo group can be replaced by other halogens, such as fluorine, chlorine, or bromine, through reactions like the Finkelstein reaction. This involves treating the iodo-compound with an appropriate metal halide salt (e.g., KF, NaCl, AgBr) in a suitable solvent.

Substitution with Nucleophiles: A wide array of nucleophiles can displace the iodide ion. This opens pathways to introduce various functional groups, as detailed in the table below.

Table 2: Examples of Nucleophilic Substitution on this compound

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Hydroxide | NaOH | α-Nitro alcohol |

| Alkoxide | NaOR | α-Nitro ether |

| Cyanide | KCN | α-Nitro nitrile |

| Azide | NaN₃ | α-Nitro azide |

| Thiolate | NaSR | α-Nitro thioether |

These substitution reactions are fundamental for elaborating the molecular structure, allowing this compound to serve as a versatile intermediate in the synthesis of more complex molecules.

Oxidative Amidation Precursors

Recent advancements in synthetic methodology have identified α-iodo nitroalkanes, such as this compound, as key intermediates in a novel, direct oxidative amidation process. researchgate.netresearchgate.net This method facilitates the formation of amide and peptide bonds from primary nitroalkanes and amine nucleophiles using simple reagents like molecular iodine (I₂) and potassium carbonate (K₂CO₃) under an oxygen (O₂) atmosphere. researchgate.netresearchgate.net

The reaction mechanism deviates from traditional amide synthesis. Instead of the amine acting as a typical nucleophile, it first forms a 1:1 halogen-bonded complex with the iodine source. researchgate.netresearchgate.net This complex then reacts with the nitronate (formed from the parent nitroalkane and base) to generate an α-iodo nitroalkane intermediate in situ. researchgate.netresearchgate.net

This transient α-iodo nitroalkane is the crucial precursor to the amide. It is sufficiently reactive to couple directly with an amine, even secondary amino esters like L-proline methyl ester, to form the desired amide or dipeptide product in good yields. researchgate.net The ability to pre-form the α-iodo nitroalkane and subsequently react it with an amine in the absence of an external halogen source confirms its role as a competent intermediate in this oxidative amidation. researchgate.net

Table 3: Role of this compound in Oxidative Amidation

| Step | Description |

|---|---|

| Formation | Formed in situ from the corresponding nitropropane, a base, and an amine-iodine complex. researchgate.netresearchgate.net |

| Role | Key electrophilic intermediate. |

| Reaction | Reacts directly with amine nucleophiles under oxidative conditions. |

| Product | Forms an amide bond, yielding an N-substituted propanamide derivative. |

This methodology represents an atom-economical approach to amide synthesis, leveraging the unique reactivity of the α-iodo nitroalkane intermediate. researchgate.net

Role in Complex Molecule Synthesis

Precursor in Heterocyclic Compound Synthesis

Nitroalkanes and their derivatives are highly versatile building blocks in the synthesis of heterocyclic compounds due to the multiple transformations possible for the nitro group. rsc.org this compound is a particularly valuable precursor as it possesses two distinct functional handles: the nitro group and the iodo group. This dual functionality allows for a variety of cyclization strategies to form diverse heterocyclic rings.

The nitro group can participate in reactions such as:

Michael Addition: The nitronate of this compound can act as a nucleophile in Michael additions to α,β-unsaturated systems, initiating a sequence that can lead to cyclic products.

[3+2] Cycloadditions: Nitroalkanes can be precursors to nitrile oxides, which undergo 1,3-dipolar cycloaddition reactions with alkenes or alkynes to form five-membered heterocycles like isoxazolines or isoxazoles.

Reduction and Cyclization: The nitro group can be reduced to an amine, which can then act as an intramolecular nucleophile.

The iodo group can participate in:

Intramolecular Nucleophilic Substitution: A nucleophile elsewhere in the molecule can displace the iodide to form a ring.

Radical Cyclizations: The carbon-iodine bond can be homolytically cleaved to initiate radical cyclization cascades.

Palladium-Catalyzed Cross-Coupling: The iodo group can be used in various cross-coupling reactions (e.g., Heck, Suzuki, Sonogashira) to form C-C bonds as part of a heterocyclic ring synthesis.

The combination of these reactive sites allows for the design of one-pot or tandem reactions, where both the nitro and iodo groups are strategically employed to construct complex heterocyclic frameworks such as pyrroles, furans, and other important systems. arkat-usa.org

Applications in Alkaloid Synthesis

Alkaloids are a diverse group of naturally occurring nitrogen-containing compounds, many of which possess significant biological activity. The synthesis of these complex molecules often relies on the use of versatile and reactive building blocks. While nitroalkanes are widely used in organic synthesis, including in pathways leading to alkaloids, specific applications of this compound in the total synthesis of alkaloids are not prominently documented in the searched literature. The related compound, 3-iodo-1-nitropropane, has been noted as a precursor in the synthesis of Nitropolyzonamine, but this involves a different substitution pattern and reactivity. The utility of this compound in this area remains a field for potential exploration, given its inherent reactivity.

Use in the Construction of Polyfunctionalized Scaffolds

A polyfunctionalized scaffold is a core molecular structure containing multiple functional groups, which can be selectively modified to create libraries of related compounds. The unique structure of this compound, with two distinct and highly reactive functional groups on the same carbon atom, makes it an excellent building block for constructing such scaffolds.

The divergent reactivity of the iodo and nitro groups allows for stepwise or orthogonal chemical modifications. For example:

The iodo group can be displaced by a nucleophile to introduce a specific side chain.

Subsequently, the nitro group can be transformed via a Nef reaction into a ketone, which can then undergo further reactions (e.g., Wittig olefination, reductive amination). arkat-usa.org

Alternatively, the oxidative amidation pathway uses the iodo-nitro functionality to directly create an amide linkage, connecting molecular fragments while leaving other functional groups on those fragments available for further diversification. researchgate.net This strategic functional group manipulation enables the efficient assembly of complex and densely functionalized molecular architectures from a simple precursor.

Integration into Multi-Step Synthetic Sequences

The strategic incorporation of this compound and its structural isomers into multi-step synthetic sequences highlights their value as versatile building blocks in the construction of complex molecular architectures, particularly in the synthesis of nitrogen-containing natural products and their analogues. The dual functionality of these reagents, possessing both a nucleofuge (iodide) and an electron-withdrawing nitro group, allows for their participation in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This section explores a key example of how a structural isomer, 3-iodo-1-nitropropane, is employed in the total synthesis of a pyrrolidine (B122466) alkaloid, demonstrating the synthetic utility of the iodo-nitroalkane functional group arrangement.

A notable application of iodo-nitroalkanes in multi-step synthesis is demonstrated in the enantioselective synthesis of the pyrrolizidine (B1209537) alkaloid, (+)-Nitropolyzonamine. This natural product, isolated from the defensive secretion of the millipede Polyzonium rosalbum, possesses a bicyclic structure that has attracted interest from synthetic chemists. In a key step of the synthesis, 3-iodo-1-nitropropane is utilized as a crucial electrophile for the alkylation of a chiral cyclic imine.

The reaction involves the treatment of an enantiomerically pure pyrrolidine-derived imine with 3-iodo-1-nitropropane. This step serves to introduce the three-carbon chain containing the nitro group, which is essential for the subsequent formation of the second ring of the bicyclic alkaloid. The iodide atom acts as an effective leaving group, facilitating the nucleophilic attack by the imine nitrogen.

The successful integration of the 3-nitropropyl side chain is a pivotal moment in the synthesis, setting the stage for the final cyclization and completion of the natural product's core structure. This example underscores the capability of iodo-nitroalkanes to act as effective synthons for the introduction of functionalized alkyl chains in the elaboration of complex nitrogen-containing heterocyclic systems.

Below is a data table summarizing this key synthetic transformation:

| Reactant 1 (Imine) | Reactant 2 (Iodo-nitroalkane) | Product | Significance in the Multi-Step Sequence |

| Enantiomerically pure 2-propyl-Δ¹-pyrroline | 3-Iodo-1-nitropropane | (+)-Nitropolyzonamine | Introduction of the C3 sidechain required for subsequent cyclization to form the bicyclic alkaloid core. |

Future Research Trajectories for 1 Iodo 1 Nitropropane Chemistry

Development of Green and Sustainable Synthetic Methods

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact and enhance safety. researchgate.net Future research into the synthesis of 1-iodo-1-nitropropane and its derivatives will likely focus on developing methodologies that are both efficient and environmentally benign.

Key areas of investigation will include:

Atom-Economic Reactions: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. acs.org This could involve exploring addition reactions where both the iodo and nitro functionalities are installed in a single, highly efficient step.

Use of Greener Solvents: Moving away from traditional volatile organic solvents towards more sustainable alternatives such as water, ionic liquids, or bio-based solvents. Research into aqueous-phase reactions for the synthesis and transformation of this compound could significantly reduce the environmental footprint of these processes. organic-chemistry.org

Energy-Efficient Synthesis: Investigating the use of alternative energy sources like microwave irradiation or ultrasound to accelerate reaction times and reduce energy consumption compared to conventional heating methods. researchgate.net

Solid-Supported Reagents and Catalysts: The development of solid-supported reagents and catalysts for the synthesis of nitro compounds can simplify purification processes and allow for catalyst recycling, further contributing to the sustainability of the synthetic route. researchgate.net

| Synthetic Approach | Key Advantages | Potential Challenges |

|---|---|---|

| Aqueous-Phase Synthesis | Reduced use of volatile organic solvents, improved safety. organic-chemistry.org | Solubility of reactants, potential for hydrolysis of the product. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, lower energy consumption. researchgate.net | Scale-up limitations, potential for localized overheating. |

| Solid-Supported Reagents | Ease of product purification, potential for reagent recycling. researchgate.net | Lower reactivity compared to solution-phase reagents, mass transfer limitations. |

Exploration of Novel Catalytic Systems

Catalysis is at the heart of modern organic synthesis, enabling efficient and selective transformations. Future research will undoubtedly focus on discovering and developing novel catalytic systems for reactions involving this compound.

Promising avenues for exploration include:

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. nih.gov Chiral organocatalysts could be employed to control the stereochemistry of reactions at the carbon atom bearing the iodo and nitro groups, leading to the synthesis of enantiomerically enriched products.

Photocatalysis: Light-driven reactions offer a green and efficient way to form chemical bonds. researchgate.net Photocatalysis could be utilized to generate radical intermediates from this compound, which could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Dual Catalysis: Combining two different catalytic cycles in a single reaction vessel can enable novel transformations that are not possible with a single catalyst. Future work could explore dual catalytic systems, for example, combining a transition metal catalyst with an organocatalyst, to achieve new modes of reactivity for this compound.

Advanced Stereoselective Transformations

The synthesis of molecules with well-defined three-dimensional structures is crucial for applications in medicine and materials science. This compound, with its stereogenic center, is an attractive starting material for the development of advanced stereoselective transformations.

Future research in this area will likely target:

Asymmetric Michael Additions: The nitro group can activate the adjacent carbon atom for nucleophilic attack. Developing stereoselective Michael additions of this compound to various acceptors would provide access to a wide range of chiral building blocks.

Stereoselective Nucleophilic Substitution: The iodine atom is a good leaving group, allowing for nucleophilic substitution reactions. The development of stereoselective methods to replace the iodine atom with other functional groups while controlling the stereochemistry at the carbon center would be a significant advancement.

Enantioselective Henry (Nitroaldol) Reactions: Nitroalkanes are key components in the Henry reaction, a powerful carbon-carbon bond-forming reaction. nih.gov Exploring the use of chiral catalysts to control the stereochemical outcome of the reaction between this compound and aldehydes would open up new avenues for the synthesis of complex, stereochemically rich molecules.

Bio-inspired Synthetic Approaches

Nature often provides inspiration for the development of new and efficient synthetic methods. Bio-inspired approaches to the synthesis and transformation of this compound could lead to milder and more selective chemical processes.

Potential research directions include:

Enzymatic Halogenation and Nitration: The discovery and engineering of enzymes that can selectively introduce iodine and nitro groups into organic molecules could provide a highly sustainable route to this compound. acs.orgresearchgate.net While enzymatic nitration is still an emerging field, it holds great promise for the future. researchgate.net

Biomimetic Catalysis: Designing small molecule catalysts that mimic the active sites of halogenase or nitrating enzymes could offer a bridge between traditional chemical synthesis and enzymatic catalysis, combining the selectivity of enzymes with the broader substrate scope of chemical catalysts.

| Approach | Potential Advantages | Current Limitations |

|---|---|---|

| Enzymatic Synthesis | High selectivity (regio- and stereoselectivity), mild reaction conditions. researchgate.net | Limited substrate scope, enzyme stability and availability. acs.org |

| Biomimetic Catalysis | Potentially broader substrate scope than enzymes, milder conditions than traditional catalysis. | Design and synthesis of effective catalysts can be challenging. |

Applications in Advanced Materials and Fine Chemical Synthesis

The unique combination of a reactive iodine atom and a versatile nitro group makes this compound a promising building block for the synthesis of a variety of valuable compounds.

Future research will likely explore its application in:

Synthesis of Pharmaceuticals and Agrochemicals: Nitro compounds are important intermediates in the synthesis of many biologically active molecules. nih.govfrontiersin.orgresearchgate.net The ability to introduce both an iodo and a nitro group in a single building block could streamline the synthesis of complex drug candidates and agrochemicals.

Development of Advanced Materials: The functionalization of materials, such as graphene, with organic molecules can impart new and useful properties. rsc.orgmdpi.com this compound could be used to functionalize the surface of materials, potentially leading to new applications in electronics, catalysis, and sensing. For instance, nitrogen and iodine co-functionalized graphene has shown promising electrochemical characteristics. researchgate.net

Polymer Chemistry: The reactive functionalities of this compound could be exploited in the synthesis of novel polymers with tailored properties. For example, it could be used as a monomer or a functionalizing agent to introduce specific properties into a polymer chain.

Q & A

Basic: What are the recommended synthetic pathways for 1-Iodo-1-nitropropane, and how do reaction conditions influence yield and purity?

Answer:

this compound is typically synthesized via nucleophilic substitution or iodination of nitroalkane precursors. A common method involves reacting 1-nitropropane with iodine in the presence of a base (e.g., potassium iodide) under controlled temperatures (20–40°C). Yield optimization requires strict control of stoichiometry, solvent polarity (e.g., dichloromethane or acetonitrile), and reaction time to minimize side reactions like over-iodination or decomposition . Post-synthesis, purification via fractional distillation or column chromatography is critical to isolate the product. Characterization using H/C NMR and IR spectroscopy should confirm structural integrity and purity, with comparisons to established spectral databases .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation account for structural isomerism?

Answer:

Key techniques include:

- NMR Spectroscopy : H NMR identifies proton environments, with iodomethyl (-CHI) and nitro (-NO) groups showing distinct deshielding (e.g., -CHI at ~3.5 ppm). C NMR confirms carbon connectivity, with iodine-induced splitting in DEPT-135 spectra.

- IR Spectroscopy : Strong absorbance near 1540–1560 cm (asymmetric NO stretch) and 1370–1390 cm (symmetric NO stretch) confirms nitro group presence.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 199 for [M]) and fragmentation patterns distinguish structural isomers (e.g., 1-iodo-2-nitropropane vs. This compound). Data interpretation must cross-reference with computational simulations (e.g., DFT for vibrational modes) to resolve ambiguities .

Advanced: How can researchers design mechanistic studies to elucidate the decomposition pathways of this compound under varying thermal or photolytic conditions?

Answer:

Mechanistic studies should employ:

- Controlled Kinetic Experiments : Monitor decomposition rates via GC-MS or UV-Vis spectroscopy under incremental temperature gradients (50–120°C) or UV irradiation. Arrhenius plots can identify activation energies for pathways like C-I bond cleavage or nitro group rearrangement.

- Isotopic Labeling : Use N-labeled nitro groups to trace nitrogen migration during decomposition via N NMR.

- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and intermediate stability, guiding experimental validation. Hypothesis-driven designs, as per NSFC guidelines, should link observed products (e.g., propene, NO gases) to proposed mechanisms .

Advanced: What strategies resolve contradictions in reported stability data of this compound across different solvents?

Answer:

Contradictions often arise from solvent polarity, trace impurities, or measurement techniques. To address this:

- Comparative Solvent Studies : Systematically test stability in aprotic (e.g., THF) vs. protic (e.g., methanol) solvents using accelerated aging experiments. Monitor degradation via HPLC and correlate with solvent dielectric constants.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to evaluate literature data, identifying outliers or methodological biases.

- Controlled Replication : Reproduce conflicting studies under standardized conditions (e.g., inert atmosphere, purity >98%) to isolate variables. Frameworks like FINER (Feasible, Novel, Ethical, Relevant) ensure research questions target root causes .

Safety: What protocols are critical when handling this compound in confined laboratory spaces?

Answer:

- Ventilation : Use fume hoods with >100 fpm airflow to prevent vapor accumulation. Pre-entry air monitoring for explosive limits (LEL <10%) is mandatory in confined spaces .

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), aprons, and safety goggles. Respiratory protection (NIOSH-approved) if vapor concentrations exceed 1 ppm.

- Spill Management : Neutralize spills with activated carbon or vermiculite, avoiding combustion risks. Emergency protocols must align with OSHA 29 CFR 1910.132 standards .

Methodological: How to formulate a FINER-compliant research question for studying the reactivity of this compound with nucleophiles?

Answer:

Apply the FINER framework :

- Feasible : "How does solvent polarity affect the SN2 reactivity of this compound with hydroxide ions?" (Requires accessible reagents and kinetic measurements.)

- Interesting : Investigate anomalous reactivity trends (e.g., nitro group electron-withdrawing effects vs. steric hindrance).

- Novel : Compare with analogous chloro- or bromo-nitropropanes to isolate iodine's role.

- Ethical : Use non-toxic nucleophiles (e.g., sodium ethoxide) and waste-neutralization plans.

- Relevant : Address gaps in nitroalkane reaction databases for synthetic chemistry applications .

Data Analysis: What statistical approaches validate kinetic data from studies on this compound’s reactions?

Answer:

- Nonlinear Regression : Fit time-dependent concentration data to rate laws (e.g., pseudo-first-order) using software like MATLAB or Python’s SciPy.

- Error Propagation Analysis : Calculate confidence intervals for rate constants using Monte Carlo simulations.

- Cross-Validation : Compare experimental activation energies (E) with DFT-predicted values. Discrepancies >10% warrant re-evaluation of mechanistic assumptions.

- Outlier Detection : Grubbs’ test or Q-test to exclude anomalous data points, ensuring reproducibility .

Literature Review: How to conduct a comprehensive literature review on this compound’s environmental impact using academic databases?

Answer:

- Database Selection : Use SciFinder, Reaxys, and PubMed with keywords "this compound + toxicity + degradation." Limit results to peer-reviewed articles (2000–2025) and exclude non-academic sources (e.g., patents, industrial reports).

- Citation Tracking : Employ tools like Web of Science to trace seminal papers and recent citations.

- Critical Appraisal : Assess methodologies in toxicology studies (e.g., LC50 assays, microbial degradation rates) for consistency with OECD guidelines. Synthesize findings into a comparative table highlighting data gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.